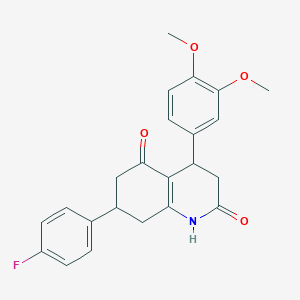

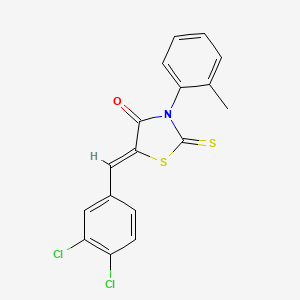

![molecular formula C16H13FN4OS B5505849 4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical reactions, utilizing various organic synthesis techniques. For instance, a study on the synthesis of triazole compounds like 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione highlighted the energetically feasible nature of these reactions at room temperature, showing that they are exothermic, spontaneous, and favored in the forward direction (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using techniques such as FT-IR, UV-visible, and NMR spectroscopy. Density Functional Theory (DFT) based calculations are used to predict the molecular structure and stability of these compounds. For example, vibrational modes, electronic transitions, and NMR chemical shifts are analyzed to understand the molecular structure and tautomerism of triazole derivatives (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, contributing to their functional versatility. They can undergo aminomethylation, cyanoethylation, and interact with metal ions, which allows for the synthesis of novel DNA methylation inhibitors and the formation of metal complexes with potential biological activities (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including their crystalline structures, are elucidated using X-ray diffraction techniques. These studies provide insights into the solid-state structure, including the presence of various intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence the compound's stability and solubility (Shukla et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives are significantly influenced by their molecular structure. These compounds exhibit various electronic properties, reactivity patterns, and biological activities. Studies have shown that triazole derivatives can act as potent inhibitors for enzymes like tyrosinase, showcasing their potential as therapeutic agents (Yu et al., 2015). Additionally, their interaction with metal ions to form complexes can be leveraged in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions

Research on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, has shown that these compounds exhibit a range of intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. These interactions are critical in the formation of crystal structures and have been characterized through Hirshfeld surfaces, PIXEL, and ab initio quantum mechanical calculations (Shukla et al., 2014).

Inhibitory Kinetics on Tyrosinase Activity

Another study synthesized new Schiff’s base derivatives of 1,2,4-triazole and evaluated their inhibitory effects on tyrosinase activities, demonstrating potent inhibitory effects. The study suggests that these compounds can contribute to the development and design of antityrosinase agents, with implications for conditions related to melanin production (Yu et al., 2015).

Antimicrobial Activities

1,2,4-Triazole derivatives, synthesized from isonicotinic acid hydrazide, showed good to moderate antimicrobial activity, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Schiff’s bases of pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, where one derivative exhibited significant inhibition performance. This suggests their applicability in protecting metals from corrosion (Ansari et al., 2014).

Acute Toxicity

A study on the acute toxicity of 4-((R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols indicated that these substances belong to the 4th class of toxicity, providing essential data for safety evaluations (Safonov, 2018).

Anti-tuberculosis Activity

DFT investigations of triazole derivatives have suggested their inhibitory activity against tuberculosis, indicating the potential for developing new anti-TB drugs. This research underscores the relevance of triazole derivatives in addressing tuberculosis through novel therapeutic agents (Kumar et al., 2021).

Safety and Hazards

Wirkmechanismus

- Indole Derivative Framework : The compound’s indole scaffold (benzopyrrole) provides a versatile platform for biological activity. Indole derivatives have been associated with various pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antioxidant properties .

- Electrophilic Substitution : Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization. This property allows it to interact with various biological targets .

- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .

- Corrosion Inhibition : While not directly related to biological pathways, 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol was found to be an excellent inhibitor of zinc corrosion in acid solutions .

Mode of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

4-[(E)-(2-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4OS/c17-14-9-5-4-6-12(14)10-18-21-15(19-20-16(21)23)11-22-13-7-2-1-3-8-13/h1-10H,11H2,(H,20,23)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRBQMRWXIZZRY-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327289 | |

| Record name | 4-[(E)-(2-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

488120-75-8 | |

| Record name | 4-[(E)-(2-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

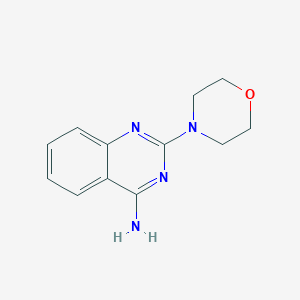

![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

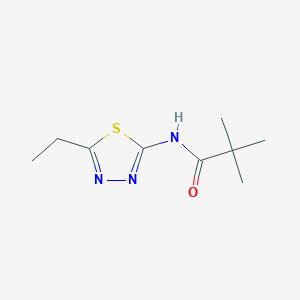

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

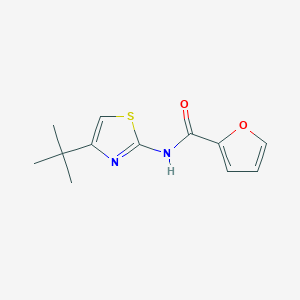

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)